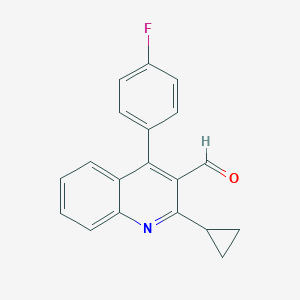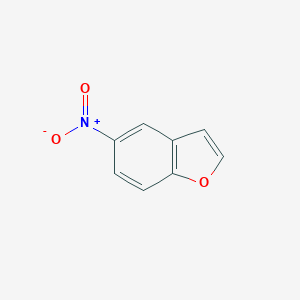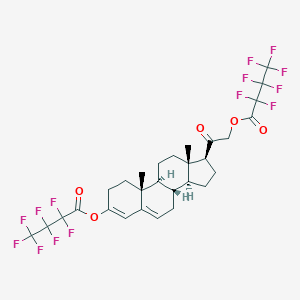
Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate) is a synthetic steroid that has been widely used in scientific research. It is commonly referred to as Bis-HFB or HFB-21-OH. Bis-HFB is a potent glucocorticoid receptor agonist and has been used to study the mechanism of action of glucocorticoids in various biological systems.
Mécanisme D'action
Bis-HFB acts as a potent agonist of the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. When Bis-HFB binds to the glucocorticoid receptor, it induces a conformational change that allows the receptor to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, which leads to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
Bis-HFB has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune responses, and the suppression of inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis-HFB in lab experiments is its high potency and specificity for the glucocorticoid receptor. This allows for precise control over the activation or repression of target genes. However, one limitation of using Bis-HFB is its potential toxicity at high concentrations, which can lead to non-specific effects.
Orientations Futures
There are several future directions for research on Bis-HFB. One area of interest is the development of novel glucocorticoid receptor agonists with improved pharmacological properties. Another area of interest is the investigation of the role of glucocorticoids in the regulation of immune responses and the development of immune-related diseases. Additionally, the potential use of Bis-HFB as a therapeutic agent for the treatment of various diseases, such as asthma and cancer, warrants further investigation.
Méthodes De Synthèse
Bis-HFB is synthesized by the reaction of 3,5-dien-20-one with heptafluorobutyric anhydride in the presence of a catalyst. The reaction yields Bis-HFB as a white crystalline solid with high purity.
Applications De Recherche Scientifique
Bis-HFB has been used in a variety of scientific research applications, including studies on the mechanism of action of glucocorticoids, the regulation of gene expression, and the modulation of immune responses. It has also been used to investigate the role of glucocorticoids in the development of various diseases, such as asthma, rheumatoid arthritis, and cancer.
Propriétés
Numéro CAS |
18072-34-9 |
|---|---|
Nom du produit |
Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate) |
Formule moléculaire |
C29H28F14O5 |
Poids moléculaire |
722.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C29H28F14O5/c1-22-9-7-14(48-21(46)25(32,33)27(36,37)29(41,42)43)11-13(22)3-4-15-16-5-6-18(23(16,2)10-8-17(15)22)19(44)12-47-20(45)24(30,31)26(34,35)28(38,39)40/h3,11,15-18H,4-10,12H2,1-2H3/t15-,16-,17-,18+,22-,23-/m0/s1 |
Clé InChI |
LSDDPARCFYXVBU-CLBXUTNZSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Synonymes |
3,21-Dihydroxypregna-3,5-dien-20-one bis(heptafluorobutyrate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



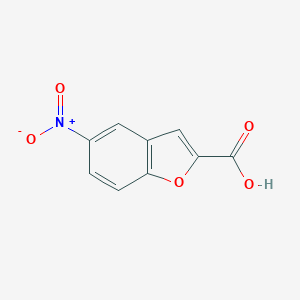
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
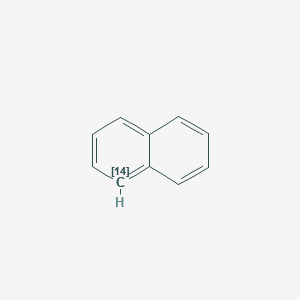
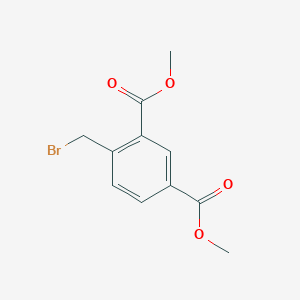
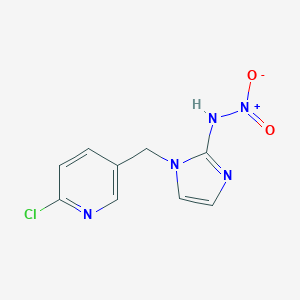
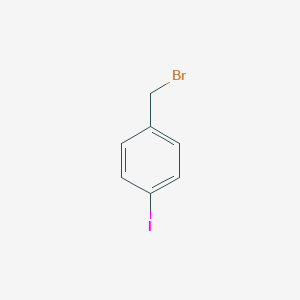
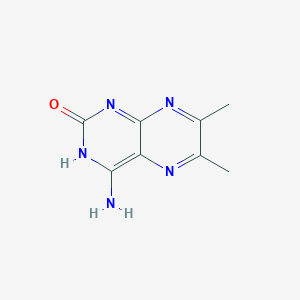
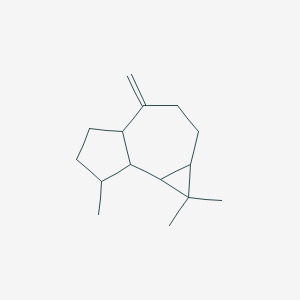
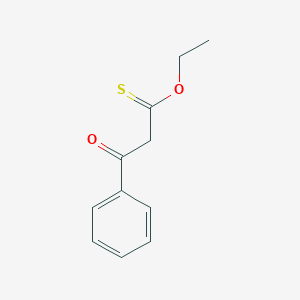
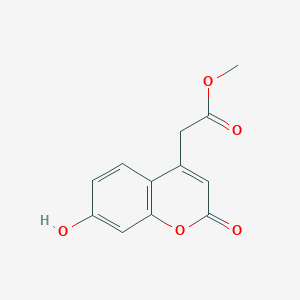
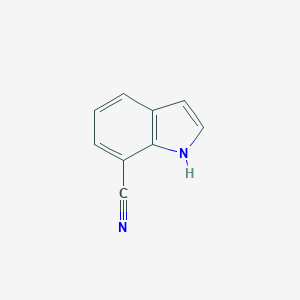
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
